Trepipam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trepipam is a chemical compound belonging to the benzazepine group. It is known for its role as a dopamine receptor agonist, specifically targeting the dopamine D1 receptor . Despite its potential, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trepipam can be synthesized through the catalytic asymmetric hydrogenation of cyclic ene-carbamates. This method employs a highly efficient N,P-ligated iridium complex, which facilitates the conversion of substrates bearing both 1-aryl and 1-alkyl substituents into the corresponding hydrogenated product with excellent enantioselectivity (91−99% enantiomeric excess) and high isolated yield (92−99%) .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trepipam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction can produce reduced benzazepine compounds.
Scientific Research Applications
Chemistry: Trepipam serves as a model compound for studying dopamine receptor agonists and their interactions.
Biology: It is used in research to understand the role of dopamine receptors in biological systems.
Industry: The compound’s synthesis and reactions are of interest for developing new chemical processes and materials.
Mechanism of Action
Trepipam exerts its effects by acting as an agonist of the dopamine D1 receptor . This interaction stimulates the receptor, leading to various downstream effects, including modulation of neurotransmitter release and regulation of blood pressure. The molecular targets and pathways involved in this compound’s action are primarily related to the dopaminergic system .
Comparison with Similar Compounds
Fenoldopam: A peripherally acting selective dopamine D1 receptor partial agonist used as an antihypertensive agent.
SCH-23390: A dopamine D1 receptor antagonist.
Lorcaserin: An antiobesity drug that acts on serotonin receptors but shares structural similarities with benzazepines.
Uniqueness of Trepipam: this compound’s uniqueness lies in its specific agonistic action on the dopamine D1 receptor, distinguishing it from other benzazepines that may act as antagonists or target different receptors .
Biological Activity
Trepipam, also known by its developmental code SCH-12679, is a dopamine receptor agonist belonging to the benzazepine class. While it was never marketed, its biological activity and potential therapeutic applications have been subjects of scientific interest. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological profile, and relevant case studies.
This compound has the following chemical characteristics:
- Chemical Formula : C₁₉H₂₃NO₂
- Molar Mass : 297.398 g·mol⁻¹
- Melting Point : 105–106 °C
- Density : 1.072 g/cm³ (predicted)
This compound primarily acts as an agonist for the dopamine D1 receptor. This receptor is crucial in various neurological functions, including motor control and reward pathways. The activation of D1 receptors is associated with enhancing dopaminergic signaling, which may have implications for treating disorders like schizophrenia and Parkinson's disease.
Binding Affinity
The binding affinity of this compound to dopamine receptors has been characterized in several studies. It shows a selective affinity for D1 receptors compared to other dopamine receptor subtypes. The following table summarizes the binding affinities of this compound:
Receptor Type | Binding Affinity (K_i) |
---|---|
D1 Receptor | Low nanomolar range |
D2 Receptor | High nanomolar range |
D3 Receptor | Moderate nanomolar range |
This selective binding profile suggests that this compound may be useful in conditions where D1 receptor activation is beneficial while minimizing the side effects associated with D2 receptor antagonism.
In Vivo Studies
This compound has been evaluated in various animal models to assess its effects on behavior and neurochemistry. Notable findings include:
- Antipsychotic Effects : In studies involving rodent models of psychosis, this compound demonstrated a reduction in amphetamine-induced hyperactivity, indicating potential antipsychotic properties .
- Cognitive Enhancement : Research has shown that this compound may improve cognitive functions such as memory retention in passive avoidance tests .
Comparative Analysis with Other Dopamine Agonists
To understand this compound's position within the spectrum of dopaminergic agents, it is essential to compare it with other known compounds. The following table summarizes key characteristics:
Compound | Receptor Target | Clinical Use | Status |
---|---|---|---|
This compound | D1 | Potential antipsychotic | Research Only |
Fenoldopam | D1 (partial agonist) | Antihypertensive | Marketed |
Clozapine | D2/D4 | Schizophrenia | Marketed |
Properties
CAS No. |
56030-50-3 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1 |
InChI Key |
ICPHJSKVAZMKIV-QGZVFWFLSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC |
Key on ui other cas no. |
56030-50-3 |
Synonyms |
2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepine d-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine N-methyl-1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3-benzazepine SCH-12679 trimopam trimopam, (R)-isomer trimopam, maleate, (1:1), (R)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.